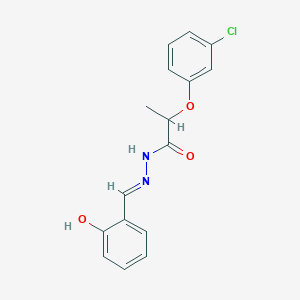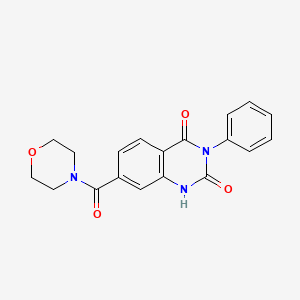
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide, also known as CHBP, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine. CHBP is a hydrazide derivative of 2-(3-chlorophenoxy)propanoic acid and 2-hydroxybenzaldehyde. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce oxidative stress by scavenging free radicals. In addition, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood. However, it has been proposed that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide exerts its biological effects by modulating various signaling pathways in the cell. For example, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have demonstrated that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide can reduce tumor growth in animal models of cancer and alleviate symptoms of inflammation in animal models of disease.
实验室实验的优点和局限性
One advantage of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide is that it is relatively easy to synthesize and purify. In addition, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further drug development. However, one limitation of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. Furthermore, more studies are needed to determine the optimal dosage and administration route of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide for different applications.
未来方向
There are several future directions for research on 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide. One area of interest is the development of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide as a potential anticancer agent. Further studies are needed to determine the efficacy of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide in different types of cancer and to identify the optimal dosage and administration route. Another area of interest is the potential use of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide as a therapy for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, more studies are needed to elucidate the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide and to identify its molecular targets in the cell.
合成方法
The synthesis of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide involves the condensation of 2-(3-chlorophenoxy)propanoic acid with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction yields 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide as a yellow crystalline solid. The chemical structure of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been confirmed by various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(22-14-7-4-6-13(17)9-14)16(21)19-18-10-12-5-2-3-8-15(12)20/h2-11,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNOYMFFSZYOOA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B6112496.png)
![3-bromo-N-[2-(4-ethoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B6112507.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6112517.png)
![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6112528.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6112536.png)
![7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6112544.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide](/img/structure/B6112549.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6112565.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6112567.png)
![methyl 5-oxo-5-({1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}amino)pentanoate](/img/structure/B6112574.png)
![2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethanol](/img/structure/B6112590.png)
![6-methoxy-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6112598.png)
![methyl 1-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6112606.png)
